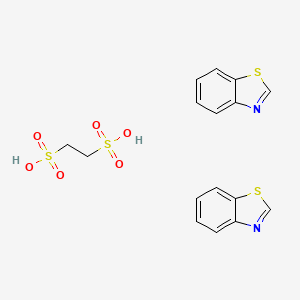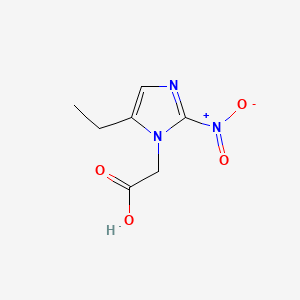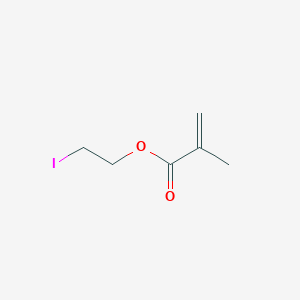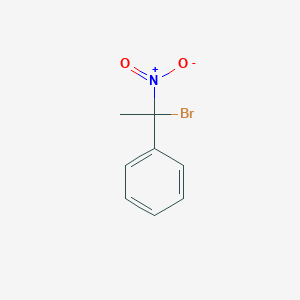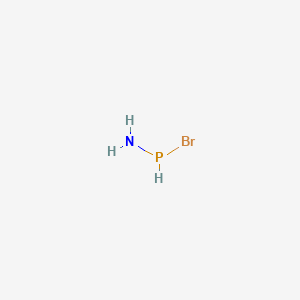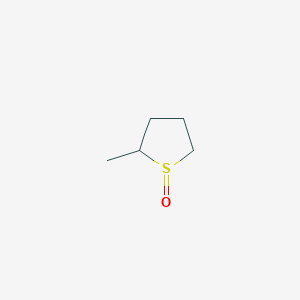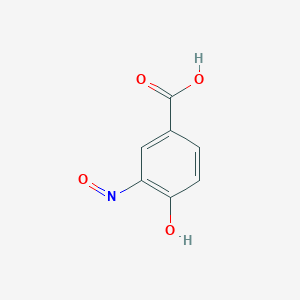
4-Hydroxy-3-nitrosobenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxy-3-nitrosobenzoic acid is an organic compound with the molecular formula C7H5NO5. It is a derivative of benzoic acid, characterized by the presence of a hydroxyl group (-OH) at the fourth position and a nitroso group (-NO2) at the third position on the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions: 4-Hydroxy-3-nitrosobenzoic acid can be synthesized through the nitration of 4-hydroxybenzoic acid. The nitration process involves the use of nitric acid as the nitrating agent. The reaction is typically carried out at elevated temperatures, around 20 to 40°C, using 25-35% nitric acid . The finely divided 4-hydroxybenzoic acid is nitrated to yield this compound in high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the controlled nitration of 4-hydroxybenzoic acid with nitric acid, ensuring high yield and minimal by-products. The reaction conditions are optimized to achieve efficient production while maintaining the quality of the final product.
化学反応の分析
Types of Reactions: 4-Hydroxy-3-nitrosobenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amino group.
Substitution: The hydroxyl and nitroso groups can participate in substitution reactions, leading to the formation of various substituted benzoic acids.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted benzoic acids depending on the substituents used.
科学的研究の応用
4-Hydroxy-3-nitrosobenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
作用機序
The mechanism of action of 4-Hydroxy-3-nitrosobenzoic acid involves its interaction with various molecular targets and pathways. The hydroxyl and nitroso groups play a crucial role in its reactivity and interactions. The compound can form hydrogen bonds and participate in redox reactions, influencing its biological and chemical activities. The exact molecular targets and pathways are subject to ongoing research.
類似化合物との比較
- 3-Hydroxy-4-nitrobenzoic acid
- 4-Hydroxy-2-nitrobenzoic acid
- 3-Hydroxy-5-nitrobenzoic acid
Comparison: 4-Hydroxy-3-nitrosobenzoic acid is unique due to the specific positioning of the hydroxyl and nitroso groups on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications. Compared to similar compounds, it may exhibit different reactivity and biological activities, highlighting its uniqueness in various research and industrial contexts .
特性
CAS番号 |
32749-97-6 |
|---|---|
分子式 |
C7H5NO4 |
分子量 |
167.12 g/mol |
IUPAC名 |
4-hydroxy-3-nitrosobenzoic acid |
InChI |
InChI=1S/C7H5NO4/c9-6-2-1-4(7(10)11)3-5(6)8-12/h1-3,9H,(H,10,11) |
InChIキー |
TVMXONLENPZEFC-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C(=O)O)N=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-{[(3-Bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}phenyl)-4-methylbenzene-1-sulfonamide](/img/structure/B14694279.png)
![Spiro[benzimidazole-2,1'-cyclohexane]](/img/structure/B14694280.png)
